molecular formula C18H22O4 B1204588 Terbucromil CAS No. 37456-21-6

Terbucromil

Cat. No. B1204588
CAS RN: 37456-21-6
M. Wt: 302.4 g/mol
InChI Key: CJTURQGHQPDNDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for complex organic compounds often involve the use of catalysts and specific reagents to achieve desired structures. For instance, the synthesis of fullerenes with tert-butylperoxy radicals highlights the use of TBHP and Ru(PPh3)3Cl2 catalysts to form stable multiadducts, demonstrating the intricate processes involved in chemical synthesis (Gan et al., 2002). Such methodologies could be relevant in the synthesis of Terbucromil by illustrating the role of catalysts and specific conditions in forming complex organic compounds.

Molecular Structure Analysis

The molecular structure of chemical compounds is pivotal in determining their chemical behavior and interaction with other compounds. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a compound. For example, the structure analysis of tert-butylimidotellurium dihalides reveals the formation of hexamers through chloride bridges, showcasing the complex geometric arrangements possible in organic compounds (Chivers et al., 1999). Similar analytical methods would be essential in deciphering Terbucromil's molecular structure.

Chemical Reactions and Properties

Chemical reactions involving organic compounds can yield a variety of products depending on the reactants and conditions employed. For instance, the metal-catalyzed reaction of tert-butyl hydroperoxide with fullerenes forming mixed peroxides illustrates the diversity of chemical reactions (Gan et al., 2002). Understanding the chemical reactions and properties of Terbucromil would require detailed studies on its reactivity and interaction with different chemicals under various conditions.

Physical Properties Analysis

The physical properties of compounds, such as melting point, boiling point, and solubility, are crucial for their application and handling. Research on poly(tert-butyl acrylate-b-methyl methacrylate) through atom transfer radical polymerization illustrates the importance of understanding these properties for practical applications (Şakar et al., 2006). Analysis of Terbucromil's physical properties would be essential for its formulation and use in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, define a compound's applicability in different fields. The synthesis and characterization of polymers with specific block configurations demonstrate the detailed analysis required to understand these properties fully (Schacher et al., 2010). A thorough chemical properties analysis of Terbucromil would involve studies on its reactivity patterns and stability under various conditions.

Scientific Research Applications

1. Asthma Management in Children

A study by Roddick, South, and Mellis (1979) explored the use of a combination therapy involving a sympathomimetic agent and microcrystalline theophylline in asthmatic children. This combination, which includes drugs like terbutaline (a B2 sympathomimetic agent), showed greater bronchodilation compared to each drug used separately, suggesting its effectiveness in treating exacerbations of asthma in children unable to use a metered aerosol (Roddick, South, & Mellis, 1979).

2. Terahertz Radiation in Medical Applications

Wilmink and Grundt (2011) reviewed the applications of terahertz (THz) radiation, which can be relevant in understanding the properties of various compounds, including Terbucromil. THz radiation is increasingly used in medical diagnostics, including cancer and burn diagnosis. This type of research contributes to our understanding of how different substances interact with biological systems (Wilmink & Grundt, 2011).

3. Use in Animal Models for Teratological Research

Poswillo, Hamilton, and Sopher (1972) discussed the use of animal models, such as marmosets, for teratological research. This type of research is critical for understanding the effects of various compounds, including Terbucromil, on embryonic development and potential congenital malformations (Poswillo, Hamilton, & Sopher, 1972).

4. Research on Beta-Adrenergic Agonists

The use of beta-adrenergic agonists, to which Terbucromil is related, has been widely studied. For instance, Shekarloo et al. (1989) investigated the use of terbutaline, a beta-2-sympathomimetic, for the treatment of acute intrapartum fetal distress. Such studies provide insights into the broader category of compounds related to Terbucromil and their potential applications (Shekarloo et al., 1989).

5. Electrophysiological and Muscle Metabolism Studies

Research by Kalsen et al. (2016) on terbutaline, another beta-2-agonist, examined its effects on power output and muscle metabolism during sprint cycling. This kind of research provides insights into the physiological effects of beta-2-agonists and can be extrapolated to understand the potential applications of Terbucromil in similar contexts (Kalsen et al., 2016).

6. Drug Metabolite Characterization

The characterization and monitoring of drug metabolites, as studied by Orlovius et al. (2009), are crucial in understanding the pharmacokinetics and pharmacodynamics of drugs like Terbucromil. Their research on the sulfoconjugated phase-II metabolite of terbutaline highlights the importance of studying drug metabolism for understanding drug action and safety (Orlovius et al., 2009).

7. Drug Repurposing for Neurological Disorders

Paik et al. (2015) explored the repurposing of terbutaline sulfate, a drug related to Terbucromil, for treating amyotrophic lateral sclerosis (ALS). This type of research demonstrates the potential for repurposing existing drugs, including those similar to Terbucromil, for new therapeutic applications in neurological disorders (Paik et al., 2015).

properties

IUPAC Name

6,8-ditert-butyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-17(2,3)10-7-11-13(19)9-14(16(20)21)22-15(11)12(8-10)18(4,5)6/h7-9H,1-6H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTURQGHQPDNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190896
Record name Terbucromil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbucromil

CAS RN

37456-21-6
Record name Terbucromil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037456216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbucromil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUCROMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ0900CQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2.72 parts of 6,8-di-t-butyl-2-methyl-4-oxo-4H-1-benzopyran and 4.44 parts of selenium dioxide in a mixture of 60 parts of water and 250 parts by volume of dioxan was heated under gentle reflux for 12 hours. After cooling, the solution was filtered and the solvents were evaporated from the filtrate. The residue thus produced was dissolved in 250 parts by volume of chloroform and the resulting solution was extracted with 3 portions of 100 parts of a solution containing 5 parts of sodium bicarbonate in 100 parts of water. The combined aqueous washings were acidified with concentrated hydrochloric acid to give a solid which was crystallised from aqueous ethanol to give 6,8-di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, m.p. 230°-232° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JWF Wasley - Medicinal Chemistry Advances, 1981 - Elsevier
… In addition to its mediator release properties, terbucromil, 2a has been found to possess … The earlier chromone derivatives terbucromil 2a and FPL 52757 2b are also active in these …
Number of citations: 2 www.sciencedirect.com
SC Bell, RJ Capetola - Annual Reports in Medicinal Chemistry, 1978 - Elsevier
Publisher Summary This chapter discusses pulmonary and anti-allergy drugs. Histamine, a slow reacting substance of anaphylaxis (SRS-A) is regarded as one of the prime mediators of …
Number of citations: 6 www.sciencedirect.com
ET Oganesyan, VA Tuskaev, LS Sarkisov - Pharmaceutical Chemistry …, 1994 - Springer
… 5,7-Di-tert-butylchromone-2-carboxylic acid and its water-soluble salts (FPL-52791, terbucromil) have pronounced antiallergic properties when given both parenteraUy and by mouth; …
Number of citations: 8 link.springer.com
CT Eason - 1981 - search.proquest.com
The anti-allergy drug FPL 52757 (Fisons Ltd.,) 6, 8-diethyl-5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid produced mild and reversible hepatotoxicity in some patients during …
Number of citations: 2 search.proquest.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
J Luo, H Yuan, L Liang, Q Xie, S Jiang, Y Fu, S Chen… - RSC …, 2023 - pubs.rsc.org
Gentianae Macrophyllae Radix, the dried root of Gentiana macrophylla Pall., Gentiana crassicaulis Duthie ex Burk., Gentiana straminea Maxim., or Gentiana dahurica Fisch., is a …
Number of citations: 1 pubs.rsc.org
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
M Gabor - Plant Flavonoids in Biology and Medicine II …, 1988 - Alan R. Liss
Number of citations: 0

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